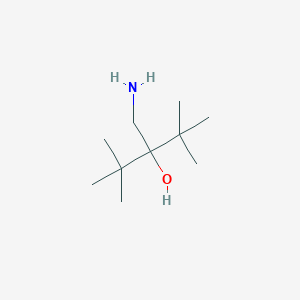
3-(Aminomethyl)-2,2,4,4-tetramethylpentan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (solid, liquid, gas, color, etc.) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves detailing the chemical reactions used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes its reactivity with other compounds and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and reactivity towards various reagents .科学的研究の応用
Extraction and Separation
4-methylpentan-2-ol, a compound structurally similar to 3-(Aminomethyl)-2,2,4,4-tetramethylpentan-3-ol, has been employed in the quantitative extraction of iron(III) from hydrochloric acid, followed by titrimetric determination. This methodology highlights the potential application of such compounds in selective extraction and separation processes in analytical chemistry (Gawali & Shinde, 1974).
Biocatalytic Synthesis
Chiral amino alcohols, which are important for biochemical and pharmaceutical applications, can be synthesized using biocatalytic routes. For instance, (2S,3S)-2-aminopentane-1,3-diol was synthesized employing engineered Escherichia coli transketolase and ω-transaminase from Chromobacterium violaceum. This innovative approach demonstrates the relevance of such compounds in the efficient and environmentally friendly synthesis of chiral aminodiols (Smith et al., 2010).
Molecular Interactions and Structure
Studies on compounds like 2,2,4,4-tetramethyl-3-alkylpentan-3-ols, which are structurally related to this compound, reveal insights into molecular interactions such as hydrogen bonding. These studies contribute to our understanding of the molecular behavior of sterically hindered alcohols, which can be applied in designing molecules with specific interaction properties (Lomas, 2005).
Anticancer Properties
Research on amino acetate functionalized Schiff base organotin(IV) complexes, which bear structural resemblance to the compound , has demonstrated significant cytotoxicity against various human tumor cell lines. These findings underline the potential application of such compounds in the development of novel anticancer drugs (Basu Baul et al., 2009).
Biomedical Applications
Polyamide oligomers based on 14-amino-3,6,9,12-tetraoxatetradecanoic acid, a compound with similarities to this compound, have been synthesized for potential use in biomedical applications. These oligomers, designed as analogues of poly(ethylene glycol), demonstrate the applicability of such compounds in medical and pharmaceutical fields (Dhawan et al., 2000).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-(aminomethyl)-2,2,4,4-tetramethylpentan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO/c1-8(2,3)10(12,7-11)9(4,5)6/h12H,7,11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIAWRJNWUVABY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN)(C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

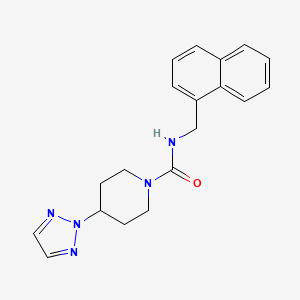
![N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethanimidoyl)isonicotinohydrazide](/img/structure/B2944169.png)
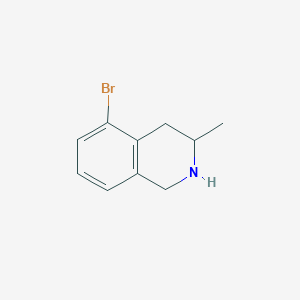

![benzo[d]thiazol-2-yl(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2944172.png)
![(11Z)-11-[(2-ethoxyphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2944173.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-2-yl)propan-2-yl)urea](/img/structure/B2944174.png)

![6-Benzyl-2-(cyclohexanecarboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2944178.png)
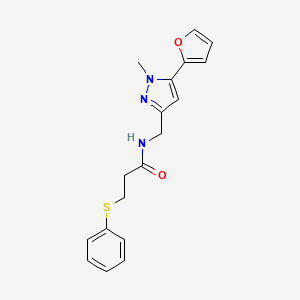
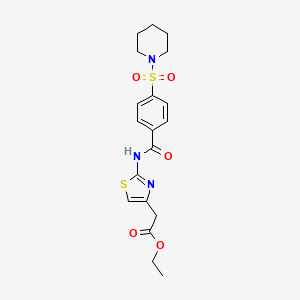
![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2944182.png)
![2-Chloro-N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)pyridine-3-carboxamide](/img/structure/B2944184.png)
![3-(4-Ethylphenyl)-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2944186.png)